molecular formula C19H20N2O4 B2566025 N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide CAS No. 921542-35-0

N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide

Cat. No.: B2566025
CAS No.: 921542-35-0
M. Wt: 340.379
InChI Key: KJPVWXXXFSBGTC-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of indolinone derivatives, which are known for their diverse biological activities.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide typically involves the reaction of 1-ethyl-2-oxoindoline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide can be compared with other indolinone derivatives:

    N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide: Similar structure but different aromatic substitution, leading to varied biological activities.

    N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide: Contains an isoxazole ring, which may confer different chemical properties and applications.

    N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide: Incorporates a thiophene ring, potentially altering its reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-4-21-16-8-5-13(9-12(16)10-18(21)22)20-19(23)15-7-6-14(24-2)11-17(15)25-3/h5-9,11H,4,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPVWXXXFSBGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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